N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium is a quaternary ammonium compound with the molecular formula C10H21ClN2O. It is commonly used in various industrial and scientific applications due to its unique chemical properties, including its ability to act as a surfactant and its involvement in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium typically involves the reaction of trimethylamine with 3-chloropropylamine, followed by the addition of methacryloyl chloride. The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediate compounds.
-
Step 1: Formation of Intermediate
Reactants: Trimethylamine and 3-chloropropylamine
Conditions: The reaction is conducted at a low temperature (0-5°C) to prevent side reactions.
Product: N,N,N-Trimethyl-3-aminopropylamine
-
Step 2: Addition of Methacryloyl Chloride
Reactants: N,N,N-Trimethyl-3-aminopropylamine and methacryloyl chloride
Conditions: The reaction mixture is slowly warmed to room temperature and stirred for several hours.
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can target the carbonyl group in the methacryloyl moiety.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly employed.
Major Products
Oxidation: Products include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted quaternary ammonium compounds.
Scientific Research Applications
N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is particularly valuable in the production of water-soluble polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, detergents, and other cleaning agents due to its surface-active properties.
Mechanism of Action
The compound exerts its effects primarily through its quaternary ammonium group, which can interact with various molecular targets. In biological systems, it can interact with cell membranes, leading to changes in membrane permeability and function. The methacryloyl group allows it to participate in polymerization reactions, forming cross-linked networks that can encapsulate other molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-3-aminopropylamine
- Methacryloyl chloride
- N,N,N-Trimethyl-3-((2-methylacryloyl)amino)propan-1-aminium chloride
Uniqueness
This compound is unique due to its dual functionality: the presence of both a quaternary ammonium group and a methacryloyl group. This combination allows it to act as both a surfactant and a polymerization agent, making it highly versatile in various applications.
Properties
CAS No. |
51441-64-6 |
---|---|
Molecular Formula |
C10H21N2O+ |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium |
InChI |
InChI=1S/C10H20N2O/c1-9(2)10(13)11-7-6-8-12(3,4)5/h1,6-8H2,2-5H3/p+1 |
InChI Key |
VZTGWJFIMGVKSN-UHFFFAOYSA-O |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.